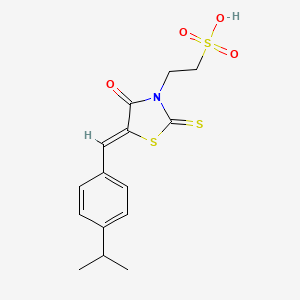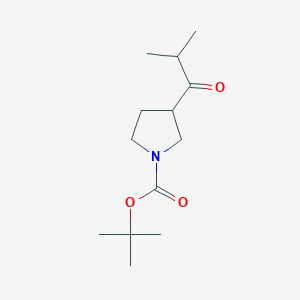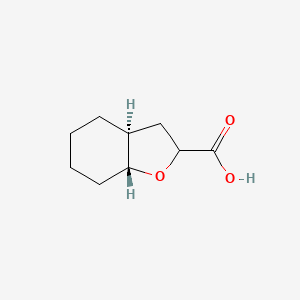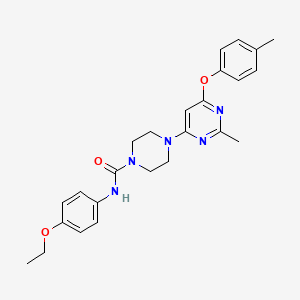![molecular formula C20H13FN4O3S B2697905 3-((4-(3-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile CAS No. 1251681-91-0](/img/structure/B2697905.png)
3-((4-(3-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a pyrido[2,3-e][1,2,4]thiadiazin ring, and a benzonitrile group . Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been synthesized using various synthetic approaches . These methods often involve the reaction of appropriate precursors under specific conditions .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to include a pyrido[2,3-e][1,2,4]thiadiazin ring attached to a fluorophenyl group and a benzonitrile group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis
The reactivity of this compound would likely depend on its functional groups. For example, the nitrile group might undergo reactions such as hydrolysis, reduction, or addition reactions. The fluorophenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Applications De Recherche Scientifique
Imaging Agents and Radioligands
Compounds with fluorophenyl and thiadiazinyl groups have been explored as high-affinity radioligands for imaging brain receptors using positron emission tomography (PET). For example, a study synthesized fluoromethyl analogs with exceptional affinity for metabotropic glutamate subtype-5 receptors (mGluR5s), demonstrating potential for PET imaging in human subjects to study neurological conditions (Siméon et al., 2007).
Anticancer Activity
Research into thiadiazole and pyridine derivatives has uncovered compounds with potent anticancer activities. These compounds have been evaluated against various cancer cell lines, indicating their potential as therapeutic agents. For example, novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety showed significant inhibitory activity against certain cancer cells, highlighting the therapeutic potential of such structures in oncology (Qin et al., 2020).
Electrochromic Materials
Compounds incorporating thiadiazole or related heterocycles have been used to develop electrochromic materials, which change color in response to electrical stimulation. These materials have applications in smart windows, displays, and other technologies. A study on thiadiazolo[3,4-c]pyridine as an acceptor unit in donor-acceptor-type electrochromic polymers demonstrated fast switching times and low bandgap, making it suitable for green electrochromic devices (Ming et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[[4-(3-fluorophenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O3S/c21-16-6-2-7-17(11-16)25-19-18(8-3-9-23-19)29(27,28)24(20(25)26)13-15-5-1-4-14(10-15)12-22/h1-11H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIBBAUANATLJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-(3-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-methoxyphenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2697826.png)
![Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2697827.png)
![3-benzyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697828.png)
![4'-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2697829.png)
![2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(hydroxyimino)methyl]acetamide](/img/structure/B2697832.png)
![1-[(methylamino)methyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B2697833.png)




![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2697842.png)
